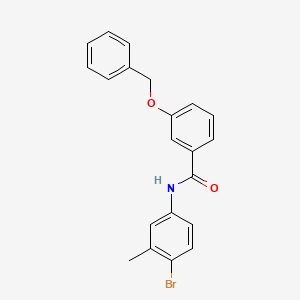
2-chloro-4-nitro-N-(4-pyridin-3-yloxyphenyl)benzamide
Vue d'ensemble
Description
2-chloro-4-nitro-N-(4-pyridin-3-yloxyphenyl)benzamide is a complex organic compound that features a benzamide core substituted with a chloro and nitro group, and a pyridin-3-yloxyphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-nitro-N-(4-pyridin-3-yloxyphenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of 2-chlorobenzamide to introduce the nitro group, followed by a coupling reaction with 4-pyridin-3-yloxyphenylamine under appropriate conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-4-nitro-N-(4-pyridin-3-yloxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) for reduction reactions, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. Typical conditions involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the chloro group can yield various substituted benzamides .
Applications De Recherche Scientifique
2-chloro-4-nitro-N-(4-pyridin-3-yloxyphenyl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-chloro-4-nitro-N-(4-pyridin-3-yloxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biological pathways, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-4-nitropyridine
- 2-chloro-5-nitropyridine
- 4-chloro-2-nitropyridine
- 2,6-dichloro-4-nitropyridine
Uniqueness
Compared to these similar compounds, 2-chloro-4-nitro-N-(4-pyridin-3-yloxyphenyl)benzamide is unique due to the presence of the pyridin-3-yloxyphenyl moiety, which can enhance its binding affinity and specificity for certain biological targets. This structural feature may also impart unique physical and chemical properties, making it suitable for specific applications .
Propriétés
IUPAC Name |
2-chloro-4-nitro-N-(4-pyridin-3-yloxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O4/c19-17-10-13(22(24)25)5-8-16(17)18(23)21-12-3-6-14(7-4-12)26-15-2-1-9-20-11-15/h1-11H,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEGPDBLSFVHOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorobenzyl)-1-[(3,5-dimethoxyphenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B3701888.png)
![[2-Methoxy-6-(morpholine-4-carbothioyl)phenyl] 2-chloro-4-nitrobenzoate](/img/structure/B3701903.png)
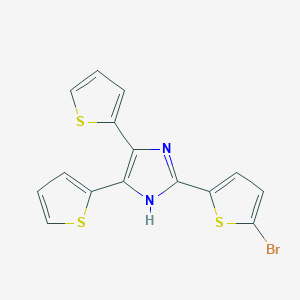
![N-[3-[2-(3,4-dimethoxyphenyl)ethylamino]quinoxalin-2-yl]benzenesulfonamide](/img/structure/B3701911.png)
![2-(3,5-dimethylphenoxy)-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3701923.png)
![[6-Ethyl-3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] acetate](/img/structure/B3701926.png)
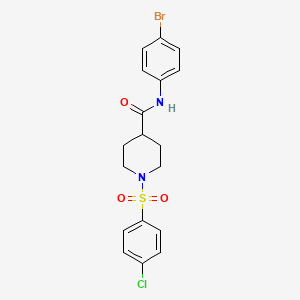
![1-[(3,5-dimethoxyphenyl)carbonyl]-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B3701946.png)
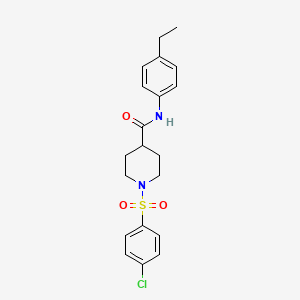
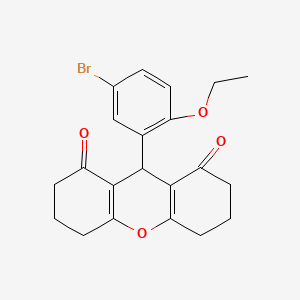

![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B3701987.png)

